Methyl 5-(methylsulfonyl)nicotinate

Vue d'ensemble

Description

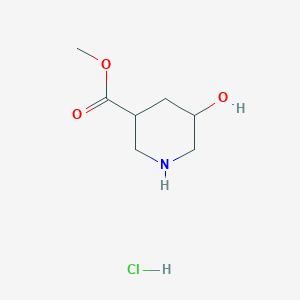

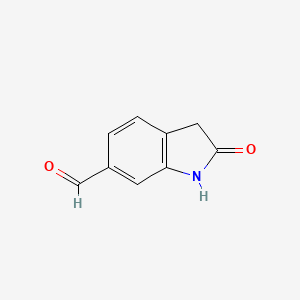

Methyl 5-(methylsulfonyl)nicotinate is a chemical compound with the molecular formula C8H9NO4S . It has an average mass of 215.226 Da and a monoisotopic mass of 215.025223 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C8H9NO4S/c1-13-8(10)6-3-7(5-9-4-6)14(2,11)12/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 215.23 .Applications De Recherche Scientifique

Synthesis and Antibacterial Properties

A study by Ekström, Ovesson, and Pring (1975) explored the synthesis and antibacterial properties of methylsulfinyl and methylsulfonyl analogs of nitrofurans, which are structurally related to "Methyl 5-(methylsulfonyl)nicotinate". These compounds showed antibacterial activity against gram-negative and gram-positive organisms, although they were less active than their 5-nitrofuran counterparts. This suggests potential applications in developing new antibacterial agents (B. Ekström, M. Ovesson, & B. Pring, 1975).

Antinociceptive Activity

Erharuyi, Igbe, Falodun, Enadeghe, and Igbinedion (2015) synthesized methyl nicotinate and evaluated its antinociceptive (pain-relieving) activity. Methyl nicotinate showed effective peripheral and central antinociceptive activity in mice, indicating potential applications in pain management (O. Erharuyi, I. Igbe, A. Falodun, Rosemary Enadeghe, & Osamede Igbinedion, 2015).

Preparation and Isotopic Labeling

Clark (1976) reported on the preparation of nicotinic-5-2H acid from 5-bromonicotinic acid, involving palladium-catalyzed deuterolysis of methyl 5-bromonicotinate. This process resulted in deuterium-labeled nicotinic acid, useful for research purposes, especially in tracer studies and isotopic labeling experiments (B. Clark, 1976).

Percutaneous Penetration and Skin Sensitivity

Issachar, Gall, Borrel, and Poelman (1998) investigated the cutaneous penetration of methyl nicotinate in individuals with sensitive skin using laser Doppler imaging. The study found significant differences in the penetration and induced vasodilation between individuals with sensitive skin and those with normal skin, suggesting the role of methyl nicotinate in dermatological studies and its potential application in assessing skin barrier function and sensitivity (N. Issachar, Y. Gall, M. Borrel, & M. Poelman, 1998).

Safety and Hazards

Methyl 5-(methylsulfonyl)nicotinate is classified under GHS07 for safety. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling .

Mécanisme D'action

Target of Action

Methyl 5-(methylsulfonyl)nicotinate is a derivative of nicotinate, also known as niacin or vitamin B3 Methyl nicotinate is known to act as a peripheral vasodilator enhancing local blood flow at the site of application .

Mode of Action

It is thought that methyl nicotinate promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . Given the structural similarity, this compound might have a similar mode of action.

Biochemical Pathways

Pyridones, the oxidation products of nicotinamide and its methylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . As a derivative of nicotinate, this compound might be involved in similar biochemical pathways.

Pharmacokinetics

It is known that following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Result of Action

Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Action Environment

It is known that the compound should be stored in a refrigerator , suggesting that temperature could be a factor influencing its stability.

Analyse Biochimique

Biochemical Properties

It is known that nicotinate derivatives, such as Methyl 5-(methylsulfonyl)nicotinate, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that nicotinate derivatives can influence cell function They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

methyl 5-methylsulfonylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)6-3-7(5-9-4-6)14(2,11)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKQGUVWZYKJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088751.png)

![Tert-butyl (3R,4R)-3-[(2-cyclohex-1-EN-1-ylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088757.png)

![3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088762.png)

![4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine](/img/structure/B3088769.png)

![N-[4-[[5-[5-hydroxy-4-oxo-3-(phenylmethyl)-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B3088775.png)

![1-Tert-butyl 2-methyl (2S,4S)-4-[(4-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088783.png)

![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088811.png)